4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-bromobenzoate
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Overview
Description
4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-bromobenzoate is a complex organic compound with the molecular formula C21H16BrN3O2S and a molecular weight of 454.349 g/mol . This compound is notable for its unique structure, which includes both an anilinocarbothioyl group and a bromobenzoate moiety. It is used primarily in research settings due to its specialized properties.
Preparation Methods
The synthesis of 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-bromobenzoate typically involves multiple steps. One common synthetic route includes the reaction of an anilinocarbothioyl chloride with a hydrazine derivative to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 4-bromobenzoic acid under specific conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Chemical Reactions Analysis
4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-bromobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Research into potential therapeutic applications includes studying its effects on cellular pathways and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The anilinocarbothioyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The bromobenzoate moiety may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
Similar compounds to 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-bromobenzoate include:
4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 3-bromobenzoate: This compound has a similar structure but with the bromine atom positioned differently, which can affect its reactivity and binding properties.
4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate: The presence of a methoxy group can alter the compound’s electronic properties and its interactions with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their combined effects on the compound’s behavior in various applications.
Properties
CAS No. |
340223-55-4 |
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Molecular Formula |
C21H16BrN3O2S |
Molecular Weight |
454.3 g/mol |
IUPAC Name |
[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C21H16BrN3O2S/c22-17-10-8-16(9-11-17)20(26)27-19-12-6-15(7-13-19)14-23-25-21(28)24-18-4-2-1-3-5-18/h1-14H,(H2,24,25,28)/b23-14+ |
InChI Key |
IKSQUYCUKOGDTI-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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